![molecular formula C10H11BrN2O3 B2823033 3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid CAS No. 3744-18-1](/img/structure/B2823033.png)
3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid
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Overview
Description
“3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid” is a chemical compound with the CAS Number: 3744-18-1 . It has a molecular weight of 287.11 . The IUPAC name of this compound is N-[(4-bromoanilino)carbonyl]-beta-alanine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid” is 1S/C10H11BrN2O3/c11-7-1-3-8(4-2-7)13-10(16)12-6-5-9(14)15/h1-4H,5-6H2,(H,14,15)(H2,12,13,16) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 287.11 . More specific physical and chemical properties, such as solubility, melting point, and boiling point, are not provided in the sources I found.Scientific Research Applications
- Findings : Certain derivatives containing a 3-carbamoylpropanoic acid moiety inhibit PHD-2, potentially aiding in the treatment of anemia and hypoxia-related diseases .
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) Inhibition
Phthalocyanine Synthesis
Mechanism of Action
Target of Action
The primary targets of 3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid are currently unknown
Action Environment
The action of 3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . .
properties
IUPAC Name |
3-[(4-bromophenyl)carbamoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-1-3-8(4-2-7)13-10(16)12-6-5-9(14)15/h1-4H,5-6H2,(H,14,15)(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOQWDOXHUQCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid |
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